Methyl 7-methoxy-4-oxochromene-2-carboxylate
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Description
“Methyl 7-methoxy-4-oxochromene-2-carboxylate” is a chemical compound with the molecular formula C12H10O5 . It has an average mass of 234.205 Da and a monoisotopic mass of 234.052826 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 7-methoxy-4-oxochromene-2-carboxylate” consists of 12 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . It has 5 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds .Physical And Chemical Properties Analysis
“Methyl 7-methoxy-4-oxochromene-2-carboxylate” has a density of 1.3±0.1 g/cm3, a boiling point of 370.1±42.0 °C at 760 mmHg, and a flash point of 210.2±15.9 °C . Its molar refractivity is 57.4±0.3 cm3, and it has a polar surface area of 62 Å2 . The compound also has a molar volume of 176.7±3.0 cm3 .Scientific Research Applications
Drug Discovery and Development
The methylation effect in drug design is significant due to its impact on pharmacodynamic and pharmacokinetic properties. Methyl 7-methoxy-4-oxochromene-2-carboxylate can be utilized in the design or optimization of bioactive compounds, influencing molecular recognition through hydrophobic interactions, van der Waals interactions, and modulation of physicochemical properties like LogP and aqueous solubility .
Antimicrobial Activity
Coumarin derivatives, including Methyl 7-methoxy-4-oxochromene-2-carboxylate, have been synthesized and tested for their in vitro antimicrobial activity. These compounds have shown significant inhibitory activity against bacterial strains, with some being potent antimicrobial agents .
Pharmacological Research
The compound’s role in pharmacological research is broad, including the displacement of water molecules during molecular recognition and the control of the conformational properties of a given scaffold. This makes it a valuable asset in the rational application of methylation in bioactive small-molecule drug candidates .
Antitumorial and Anti-inflammatory Effects
Coumarins, including Methyl 7-methoxy-4-oxochromene-2-carboxylate, have exhibited remarkable anti-tumorial and anti-inflammatory effects in both in vitro and in vivo studies. This positions the compound as a potential candidate for further research in cancer and inflammation treatment .
Antiviral Activities
The antiviral activities of coumarin derivatives, including against the human immunodeficiency virus (HIV), have been well documented. Methyl 7-methoxy-4-oxochromene-2-carboxylate could be explored for its potential antiviral properties, contributing to the development of new antiviral drugs .
Analgesic Activities
Newly synthesized coumarin derivatives have been discovered to exhibit moderate analgesic activities. Methyl 7-methoxy-4-oxochromene-2-carboxylate could be included in studies to evaluate its effectiveness as an analgesic agent .
Inhibition of Bacterial DNA Gyrase
Coumarin derivatives have been identified as potent inhibitors of bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication. Methyl 7-methoxy-4-oxochromene-2-carboxylate could be investigated for its efficacy in this role, which would be valuable in antibiotic drug development .
Chemical Synthesis and Characterization
As a versatile chemical compound, Methyl 7-methoxy-4-oxochromene-2-carboxylate is used in chemical synthesis and characterization. Its properties allow for the creation of various derivatives that can be analyzed using techniques such as NMR and mass spectrometry .
properties
IUPAC Name |
methyl 7-methoxy-4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-15-7-3-4-8-9(13)6-11(12(14)16-2)17-10(8)5-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTIPLWFXBVCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-methoxy-4-oxochromene-2-carboxylate |
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